1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone
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Overview
Description
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is an organic compound that features a furan ring, a phenyl group, and a trimethylsilyl-protected hydroxylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone typically involves the reaction of furan-2-carbaldehyde with phenyl(trimethylsilyloxy)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Hydroxylamine derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The furan ring and phenyl group contribute to its reactivity and specificity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-2-(phenylamino)ethanone: Lacks the trimethylsilyl group, making it less stable under certain conditions.
1-(Furan-2-yl)-2-(phenyl((tert-butyldimethylsilyl)oxy)amino)ethanone: Contains a different silyl protecting group, which can affect its reactivity and solubility.
Uniqueness
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is unique due to the presence of the trimethylsilyl group, which provides stability and protection during chemical reactions
Properties
CAS No. |
88423-04-5 |
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Molecular Formula |
C15H19NO3Si |
Molecular Weight |
289.40 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-(N-trimethylsilyloxyanilino)ethanone |
InChI |
InChI=1S/C15H19NO3Si/c1-20(2,3)19-16(13-8-5-4-6-9-13)12-14(17)15-10-7-11-18-15/h4-11H,12H2,1-3H3 |
InChI Key |
DPLWZJMIPOBVFF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)ON(CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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